2-(Pyrazin-2-YL)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyrazin-2-YL)acetaldehyde is an organic compound with the molecular formula C6H6N2O and a molecular weight of 122.12 g/mol It features a pyrazine ring substituted with an acetaldehyde group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrazin-2-YL)acetaldehyde typically involves the reaction of pyrazine with acetaldehyde under controlled conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to optimize the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(Pyrazin-2-YL)acetaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazine ring can undergo electrophilic substitution reactions, where substituents such as halogens or nitro groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products Formed
Oxidation: 2-(Pyrazin-2-YL)acetic acid.
Reduction: 2-(Pyrazin-2-YL)ethanol.
Substitution: 2-(Halopyrazin-2-YL)acetaldehyde.
Scientific Research Applications
2-(Pyrazin-2-YL)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a building block for the development of bioactive molecules with potential therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Pyrazin-2-YL)acetaldehyde involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease progression. The pyrazine ring’s electron-rich nature allows it to form stable complexes with metal ions, which can be exploited in catalytic processes .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-YL)acetaldehyde: Similar structure but with a pyridine ring instead of a pyrazine ring.
2-(Pyrimidin-2-YL)acetaldehyde: Contains a pyrimidine ring, offering different electronic properties and reactivity.
Uniqueness
2-(Pyrazin-2-YL)acetaldehyde is unique due to the presence of the pyrazine ring, which imparts distinct electronic properties and reactivity compared to its pyridine and pyrimidine analogs. This uniqueness makes it valuable in designing novel compounds with specific biological and chemical properties .
Properties
Molecular Formula |
C6H6N2O |
---|---|
Molecular Weight |
122.12 g/mol |
IUPAC Name |
2-pyrazin-2-ylacetaldehyde |
InChI |
InChI=1S/C6H6N2O/c9-4-1-6-5-7-2-3-8-6/h2-5H,1H2 |
InChI Key |
XRQPKSMCHXAJGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.